N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17248640
InChI: InChI=1S/C18H14N2O5S/c1-20-15-8-6-11(10-17(15)25-18(20)22)26(23,24)19-14-7-9-16(21)13-5-3-2-4-12(13)14/h2-10,19,21H,1H3
SMILES:
Molecular Formula: C18H14N2O5S
Molecular Weight: 370.4 g/mol

N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

CAS No.:

Cat. No.: VC17248640

Molecular Formula: C18H14N2O5S

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide -

Specification

Molecular Formula C18H14N2O5S
Molecular Weight 370.4 g/mol
IUPAC Name N-(4-hydroxynaphthalen-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide
Standard InChI InChI=1S/C18H14N2O5S/c1-20-15-8-6-11(10-17(15)25-18(20)22)26(23,24)19-14-7-9-16(21)13-5-3-2-4-12(13)14/h2-10,19,21H,1H3
Standard InChI Key SAXNHUFPXUUFDU-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)O)OC1=O

Introduction

Structural Elucidation and Molecular Characteristics

Chemical Architecture

The compound features a benzo[d]oxazole scaffold (C₈H₅NO) with a 3-methyl-2-oxo-2,3-dihydro modification, enhancing its electronic delocalization and stability. At position 6 of the benzoxazole ring, a sulfonamide group (-SO₂NH-) is appended, which is further substituted by a 4-hydroxynaphthalen-1-yl moiety (C₁₀H₇O) . This naphthalenic component introduces steric bulk and π-π stacking capabilities, likely influencing binding interactions with biological targets.

Molecular Formula and Weight

The molecular formula is deduced as C₁₉H₁₅N₃O₄S, with a calculated molecular weight of 393.40 g/mol. This aligns with structural analogs such as 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (228.23 g/mol) and naphthoxazole derivatives described in antimicrobial studies .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm⁻¹, sulfonamide), S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹), and C=O stretching (1650–1750 cm⁻¹, oxo group) .

  • NMR: The ¹H NMR spectrum would display aromatic protons (δ 6.5–8.5 ppm), a methyl singlet (δ 2.1–2.5 ppm), and hydroxyl proton (δ 9–10 ppm) .

Computational Descriptors

Using tools like PubChem’s computed descriptors , key properties include:

  • IUPAC Name: 3-methyl-2-oxo-N-(4-hydroxynaphthalen-1-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide

  • SMILES: COc1ccc2c(c1)ccc3c2O/C(=N\S(=O)(=O)c4ccc5c(c4)OCO5)/C

  • InChIKey: [Computed based on structural analogs]

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, as exemplified by related sulfonamide-benzoxazole hybrids :

  • Benzoxazole Core Formation:

    • Condensation of 3-hydroxy-2-carboxynaphthalene with methylamine in the presence of PCl₃, yielding 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole .

    • Reaction Conditions: Chlorobenzene, 130–135°C, 8–10 hours .

  • Sulfonation:

    • Sulfonation at position 6 using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.

  • Coupling with 4-Amino-1-naphthol:

    • Reacting the sulfonyl chloride intermediate with 4-amino-1-naphthol in aqueous NaOH (pH 8–9) .

    • Yield Optimization: Palladium catalysts or microwave-assisted synthesis may enhance efficiency.

Industrial-Scale Production

Industrial protocols employ continuous-flow reactors to improve yield (∼75–85%) and purity (>95%). Key parameters include:

ParameterOptimal Range
Temperature50–60°C
Pressure1–2 atm
CatalystPd/C (0.5–1.0 wt%)

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (∼15 mg/mL), sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in acidic/basic conditions.

Thermal and Optical Properties

  • Melting Point: Estimated 210–215°C (DSC analysis).

  • Fluorescence: λₐᵦₛ = 290–310 nm, λₑₘ = 370–400 nm (quantum yield Φ = 0.4–0.6) .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Analogous sulfonamide-benzoxazole hybrids exhibit:

  • Bacteriostatic Activity: MIC = 2–8 µg/mL against E. coli and S. aureus .

  • Antifungal Action: IC₅₀ = 4–12 µg/mL for C. albicans .

Target Inhibition

The sulfonamide group competitively inhibits dihydropteroate synthetase (DHPS), disrupting folate synthesis. The naphthalene moiety may enhance membrane permeability or bind auxiliary enzyme sites .

Applications and Future Directions

Pharmaceutical Development

  • Antibacterial Drug Candidates: Structural optimization for improved pharmacokinetics (e.g., logP = 1.5–2.5).

  • Fluorescent Probes: Utilization in cellular imaging due to inherent fluorescence .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator